molecular formula C13H13NO3 B8809729 Ethyl 2-benzyloxazole-4-carboxylate

Ethyl 2-benzyloxazole-4-carboxylate

Cat. No. B8809729
M. Wt: 231.25 g/mol
InChI Key: GNJUPYRXOKGCIU-UHFFFAOYSA-N
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Patent
US04168379

Procedure details

Hydrolysis of this ester with a solution of sodium hydroxide in methanol at 15° C. gives 20.5 of 2-benzyl-oxazole-4-carboxylic acid, melting point 155°-156° C., which, when decarboxylated with copper powder at 210°-220° C., gives 12.5 g of 2-benzyloxazole, boiling point 134°-136°/25 mm Hg; nD25 1.5395.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:8]1[O:9][CH:10]=[C:11]([C:13]([O:15]CC)=[O:14])[N:12]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH-].[Na+]>CO>[CH2:1]([C:8]1[O:9][CH:10]=[C:11]([C:13]([OH:15])=[O:14])[N:12]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)C=1OC=C(N1)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C1=CC=CC=C1)C=1OC=C(N1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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